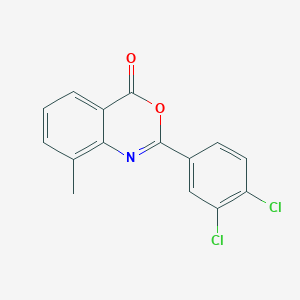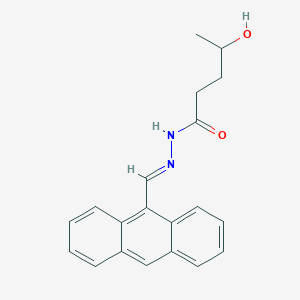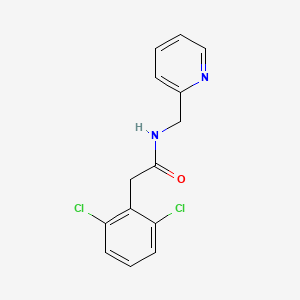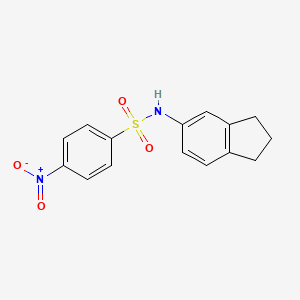![molecular formula C17H15FO4 B5714366 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FBA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid can induce cell cycle arrest and apoptosis in cancer cells. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have antioxidant effects by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in experiments. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is the development of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid derivatives with improved solubility and bioavailability. Another area of interest is the study of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a catalyst such as piperidine. The final product is obtained after acid hydrolysis and purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(7-9-17(19)20)6-8-15(16)22-11-13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUFPKPEBPZSG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)


![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)